1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea features a tetrahydroquinoline core substituted with a 2-methoxyacetyl group at the 1-position and a urea linker connected to a thiophen-2-ylmethyl moiety. This structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with a thiophene-based urea derivative, which is often associated with modulation of biological targets such as kinases, GPCRs, or epigenetic regulators .
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-24-12-17(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(23)19-11-15-5-3-9-25-15/h3,5-7,9-10H,2,4,8,11-12H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBGRVVSJZBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Thiophen-2-ylmethylurea : The thiophene ring contributes to π-electron density and may improve membrane permeability compared to phenyl analogs .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
The following table highlights critical differences between the target compound and its analogs:
Key Observations
Quinoxaline-based analogs () exhibit distinct electronic properties due to the fused aromatic system, which may enhance affinity for kinase ATP pockets .
Substituent Effects :
- The 2-methoxyacetyl group in the target compound likely improves metabolic stability compared to bulkier sulfonyl groups (e.g., ) .
- Thiophen-2-ylmethyl vs. phenylmethyl : Thiophene’s lower electronegativity may enhance membrane permeability but reduce π-stacking compared to phenyl .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
